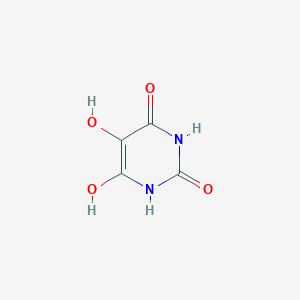

5,6-Dihydroxyuracil

Description

Structure

3D Structure

Properties

CAS No. |

102636-37-3 |

|---|---|

Molecular Formula |

C4H4N2O4 |

Molecular Weight |

144.09 g/mol |

IUPAC Name |

5,6-dihydroxy-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h7H,(H3,5,6,8,9,10) |

InChI Key |

YFQOVSGFCVQZSW-UHFFFAOYSA-N |

SMILES |

C1(=C(NC(=O)NC1=O)O)O |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)O |

Other CAS No. |

102636-37-3 |

Related CAS |

42608-53-7 (mono-hydrate) |

Synonyms |

5,6-dihydroxy-2,4(1H,3H)pyrimidinedione 5,6-dihydroxyuracil isodialuric acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dihydroxyuracil

De Novo Synthetic Routes for 5,6-Dihydroxyuracil and its Analogues

The synthesis of dihydrouracil (B119008) scaffolds, including those that could be precursors or analogues of this compound, often involves diverse chemical strategies. While direct de novo synthetic routes specifically yielding this compound with hydroxyl groups at both C5 and C6 from the initial stages are not extensively detailed in the provided literature, methods for synthesizing the dihydrouracil core and its substituted derivatives offer foundational approaches.

An innovative and efficient method for synthesizing dihydrouracils involves the use of Biginelli hybrids, specifically 5,6-dihydropyrimidin-4(3H)-ones, as starting materials. Under mild conditions, 3-chloroperbenzoic acid (mCPBA) can be employed to cleave the carbon-sulfur bond of these Biginelli hybrids. This approach has successfully yielded various novel dihydrouracils with moderate-to-high yields, ranging from 32% to 99%. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov This methodology represents a fast and effective route to the dihydrouracil scaffold, which can then be further functionalized to obtain desired derivatives.

Table 1: Representative Yields from Biginelli Hybrid Approach to Dihydrouracils

| Starting Material (Biginelli Hybrid) | Reagent/Conditions | Product Type (Dihydrouracil Analogue) | Yield Range (%) | Reference |

| 5,6-dihydropyrimidin-4(3H)-ones | mCPBA, mild conditions | Various novel dihydrouracils | 32–99 | mdpi.comnih.govnih.gov |

Diazouracil derivatives serve as versatile precursors for the synthesis of substituted uracils and dihydrouracils. For instance, 6-alkoxy- and 6-aryloxy-5-diazo-1,6-dihydrouracils can be prepared from 5-diazouracil (B1219636). city.ac.uk The thermal decomposition of 5-diazouracil and 5-diazo-6-methoxy-1,6-dihydrouracil has been investigated, demonstrating that reactions with alcohols can afford 5-alkoxy- and 5,6-dialkoxy-uracils. city.ac.uk Specifically, 5-methoxyuracil (B140863) was obtained from the reaction of 5-diazo-6-methoxy-1,6-dihydrouracil, suggesting an intramolecular rearrangement of the intermediate formed after the loss of the diazo group. city.ac.uk These pathways illustrate the potential of diazouracil precursors in introducing oxygen functionalities at positions 5 and 6 of the uracil (B121893) ring, leading to dihydrouracil analogues.

Oxidative halogenation and nitration are effective methods for introducing halogen and nitro groups, often alongside hydroxyl functionalities, into dihydrouracil scaffolds. For example, oxidative halogenation of 5-fluorouracil (B62378) has been shown to yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil in high yields. researchgate.netmolaid.com Similarly, nitration of 5-fluorouracil produces 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil. researchgate.net

Beyond 5-fluorouracil, oxidative halogenation is also an efficient method for preparing various 5-halo-6-methyluracils and 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracils. researchgate.net These reactions typically utilize elemental halogens (e.g., bromine, chlorine) or potassium halides as halogenating agents, with oxidizing agents such as sodium nitrate (B79036) (NaNO₃) or hydrogen peroxide (H₂O₂) to facilitate the process. researchgate.net The outcome of these reactions can depend on factors like the acidity of the medium and the ratio of substrate to reagents. researchgate.net Nitration pathways have also been explored for 1-carboxymethyl-5-methyluracil, leading to the synthesis of dihydrouracil derivatives with nitro and hydroxyl groups. molaid.comsemanticscholar.orgsemanticscholar.org

Table 2: Products and Yields from Oxidative Halogenation and Nitration of Substituted Uracils

| Starting Uracil Derivative | Reagents/Conditions | Product | Yield (%) | Reference |

| 5-fluorouracil | Oxidative halogenation | 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil | High | researchgate.netmolaid.com |

| 5-fluorouracil | Oxidative halogenation | 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil | High | researchgate.net |

| 5-fluorouracil | Nitration | 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil | Not specified | researchgate.net |

| 6-methyluracil | Elemental halogens, potassium halides, NaNO₃ or H₂O₂ | 5-halo-6-methyluracils, 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracils | Not specified | researchgate.net |

| 1-carboxymethyl-5-methyluracil | Oxidative halogenation or nitration | Dihydrouracil derivatives | High | molaid.comsemanticscholar.org |

Stereoselectivity is a critical aspect in the synthesis of complex molecules, including dihydrouracil scaffolds. While specific stereoselective routes for this compound are not detailed, methods for achieving stereocontrol in dihydrouracil synthesis have been reported. For instance, the synthesis of dihydrouracils spiro-fused to pyrrolidines has been achieved with complete stereoselectivity, yielding only E alkenes, as confirmed by NMR spectroscopy. mdpi.com This indicates that precise control over the stereochemical outcome is achievable for certain dihydrouracil derivatives.

Furthermore, regioselective approaches are also important. A notable example is the N-1 selective palladium-catalyzed cross-coupling of dihydrouracil with aryl electrophiles. This single-step method provides access to N-1-substituted dihydrouracils, which are medicinally relevant scaffolds. nih.govacs.org This strategy offers excellent functional group tolerance and broad applicability, overcoming limitations of previous multi-step routes that required protecting group strategies to achieve N-1 selectivity. nih.govacs.org Such regioselective methods are crucial for building complex dihydrouracil structures with specific substitution patterns.

Chemical Reactions and Mechanistic Investigations

The chemical behavior of dihydrouracil compounds is fundamental to understanding their roles in biological systems and their potential for further chemical transformations.

The hydrolytic deamination of 5,6-dihydrocytosine (B12922437) to 5,6-dihydrouracil is a well-studied chemical transformation, particularly relevant in the context of DNA damage and repair. Theoretical studies using Density Functional Theory (DFT) calculations have elucidated the mechanism of this reaction in a protic medium. acs.orgnih.govresearchgate.net

Two primary pathways have been identified:

Pathway dhA (Acidic pH): This is a two-step mechanism initiated by the nucleophilic addition of a water molecule to carbon C4 of N3-protonated 5,6-dihydrocytosine, often assisted by a second water molecule. This is followed by the elimination of an ammonium (B1175870) cation, leading to the formation of 5,6-dihydrouracil. The nucleophilic addition step is rate-determining, with an activation free energy of 116.0 kJ/mol in aqueous solution. acs.orgnih.govresearchgate.net

Pathway dhBt (Neutral pH): This is a four-step mechanism that begins with the water-assisted tautomerization of 5,6-dihydrocytosine to form an imino tautomer intermediate. This intermediate then undergoes nucleophilic addition of water to carbon C4, which, after protonation, eliminates an ammonium cation, similar to Pathway dhA. The nucleophilic addition is again the rate-determining step, with an activation free energy of 113.3 kJ/mol in aqueous solution. acs.orgnih.govresearchgate.net

The lower activation free energy for 5,6-saturated cytosine derivatives compared to their unsaturated counterparts explains their significantly shorter lifetime in aqueous solution, which is attributed to a larger local electrophilic power of carbon C4 in the saturated derivatives. acs.orgnih.govresearchgate.net

Table 3: Hydrolytic Deamination Pathways of 5,6-Dihydrocytosine

| Pathway | pH Condition | Number of Steps | Rate-Determining Step | Activation Free Energy (kJ/mol) in Aqueous Solution | Key Intermediate | Reference |

| dhA | Acidic | Two | Nucleophilic addition | 116.0 | N3-protonated 5,6-dihydrocytosine | acs.orgnih.govresearchgate.net |

| dhBt | Neutral | Four | Nucleophilic addition | 113.3 | Imino tautomer | acs.orgnih.govresearchgate.net |

Radical-Induced Transformations and Degradation Pathways

Radical species, particularly hydroxyl radicals (•OH), are potent initiators of damage to pyrimidine (B1678525) bases like uracil and its derivatives. The addition of hydroxyl radicals to the C5-C6 double bond of pyrimidines leads to the formation of C5-OH and C6-OH adduct radicals uni.luwikipedia.orgfishersci.ca. These intermediate radicals are highly reactive and undergo subsequent oxidation and reduction reactions, yielding a complex mixture of products, with the specific outcomes often dependent on the presence or absence of oxygen in the reaction environment uni.luwikipedia.org. In oxygenated solutions, these adduct radicals can be converted into corresponding peroxyl radicals thegoodscentscompany.com.

This compound itself can arise as a product of radical-induced oxidation of uracil or 5-hydroxyuracil (B1221707). For instance, one-electron oxidation of 5-hydroxyuracil can lead to the formation of isodialuric acid, which is a synonym for this compound fishersci.ca. Other notable degradation products observed in radical-induced reactions include 5,6-dihydrouracil, 5-hydroxyuracil, various halogenated hydroxy adducts, and 5,6-dihydroxy-5,6-dihydrouracil, commonly known as uracil glycol. The formation of 5,6-dihydroxy-5,6-dihydrouracil is also a significant outcome of uracil radiolysis in oxygenated aqueous solutions, proceeding through the rearrangement of an intermediate 5-hydroxy-isopyrimidine thegoodscentscompany.com.

The radiation chemical yields (G values) of various products formed from the radiolysis of uracil in oxygenated aqueous solutions provide quantitative insights into these degradation pathways.

Table 1: Radiation Chemical Yields (G values) of Uracil Degradation Products

| Product | G Value (pH 3) | G Value (pH 10) |

| 5,6-Dihydroxy-5,6-dihydrouracil | 1.1 | 2.4 |

| Isobarbituric acid | 0 | 1.2 |

| N-formyl-5-hydroxyhydantoin | 1.6 | 0.2 |

| 5-Hydroxybarbituric acid | 0.9 | 0.2 |

Data derived from studies on uracil radiolysis in oxygenated aqueous solutions thegoodscentscompany.com.

Intramolecular Rearrangements and Isomerization Processes

Intramolecular rearrangements are chemical reactions where a group or atom migrates within the same molecule, leading to a structural change. In the context of this compound and its related compounds, such processes are crucial for understanding their chemical dynamics. A notable example is the reversible isomerization of 5-hydroxy-dihydrouracil (5-oh-dHyd) to iso-4-hydroxy-dihydrouracil (iso-4-oh-dHyd). This isomerization is characterized as an alpha-hydroxy-ketone rearrangement and is observed to accelerate with increasing pH, specifically from pH 5 to pH 9.

Reactions Leading to Novel Dihydrouracil Derivatives

The synthesis of novel dihydrouracil derivatives is a significant area of chemical research, often driven by the potential biological activities of these compounds. 5,6-Dihydrouracil serves as a critical intermediate in the catabolism of uracil, making its derivatives of interest for various applications.

Traditional methods for preparing dihydrouracil scaffolds often involve the hydrolytic removal of SCH3 or OCH3 groups from dihydropyrimidinone cores, typically requiring harsh reaction conditions such as strong acids or bases and elevated temperatures. However, more recent advancements have introduced milder and more efficient synthetic routes. One such approach involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, specifically 5,6-dihydropyrimidin-4(3H)-ones, resulting in the successful synthesis of various novel dihydrouracils with moderate to high yields. An example of such a synthesized derivative is 6-phenyl-5,6-dihydrouracil.

Beyond direct synthesis, this compound and its precursors can participate in reactions that yield diverse derivatives. For instance, 5,6-disubstituted uracil derivatives have been designed and synthesized, demonstrating potent inhibitory activity against enzymes like thymidine (B127349) phosphorylase. Additionally, the reaction of 5-diazouracil with alcohols can lead to the formation of 5-alkoxy- and 5,6-dialkoxy-uracils, showcasing the versatility of pyrimidine modifications in generating new compounds. The formation of 5,6-dihydroxy-5,6-dihydrouracil (uracil glycol) from the oxidation of uracil also represents a pathway to a significant dihydrouracil derivative.

Spectroscopic and Structural Characterization Methodologies in 5,6 Dihydroxyuracil Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for probing the molecular vibrations of 5,6-dihydrouracil (DHU), a compound frequently studied as a model for DNA damage and as a rare pyrimidine (B1678525) base found in transfer-RNAs. These methods, often combined with matrix isolation techniques and advanced computational approaches, allow for detailed analysis of vibrational modes and structural features.

Infrared (IR) spectroscopy is extensively utilized to elucidate the molecular vibrations of 5,6-dihydrouracil. Experimental IR spectra of 5,6-dihydrouracil have been measured in various phases, including argon and nitrogen matrices, as well as in the solid state. wikipedia.orgnih.govlabsolu.ca These experimental observations are often compared with theoretically calculated spectra to achieve an unequivocal assignment of vibrational bands. wikipedia.orgnih.govlabsolu.ca

A key aspect revealed by IR spectroscopy is the presence of two C=O in-plane bending vibrations. Specifically, a band attributed to the β(CO) rocking vibration (in-phase bending) has been assigned at 547 cm⁻¹ for 5,6-dihydrouracil in an argon matrix. wikipedia.org Another significant band, corresponding to the β(CO) scissoring vibration, is observed at 384 cm⁻¹ for 5,6-dihydrouracil, also in an argon matrix. wikipedia.org These assignments are supported by calculated potential energy distributions. wikipedia.org The IR spectra of 5,6-dihydrouracil are often discussed in comparison with related pyrimidine bases like uracil (B121893) and glutarimide, highlighting structural and vibrational similarities or differences. wikipedia.orgnih.govlabsolu.ca

Raman spectroscopy complements IR studies by providing additional insights into the vibrational modes of 5,6-dihydrouracil. The Raman spectra of solid 5,6-dihydrouracil have been investigated, alongside theoretical calculations of Raman scattering activities. wikipedia.orgnih.govlabsolu.ca Both IR intensities and Raman scattering activities are computed using ab initio methods, such as MP2, and density functional theory (DFT) methods, including B3LYP and mPW1PW, to aid in the comprehensive analysis and assignment of vibrational modes. wikipedia.orgnih.govlabsolu.ca The combined use of IR and Raman spectroscopy, along with theoretical predictions, allows for a thorough understanding of the vibrational landscape of 5,6-dihydrouracil.

Matrix isolation techniques are indispensable in the spectroscopic investigation of 5,6-dihydrouracil. wikipedia.orgnih.govlabsolu.cahmdb.ca This method involves trapping the molecule in a rigid, inert matrix (e.g., solid argon or nitrogen) at very low temperatures. This isolation minimizes intermolecular interactions, allowing for the study of the intrinsic molecular properties and specific conformers without interference from aggregation or solvent effects. wikipedia.orghmdb.ca

Studies employing matrix isolation IR spectroscopy have confirmed that the optimized geometry of 5,6-dihydrouracil exhibits considerable puckering of the C5–C6–N1 part of its pyrimidine ring. wikipedia.orgnih.govlabsolu.cahmdb.ca Theoretical calculations, specifically at the MP2 level, have determined the barrier for this ring inversion to be 1928 cm⁻¹. wikipedia.orgnih.govlabsolu.cahmdb.ca The experimental IR spectra obtained from matrix isolation are then compared with theoretical calculations (DFT and MP2 levels) to validate the computational models and assignments. wikipedia.orgnih.gov

Table 1: Selected Vibrational Frequencies of 5,6-Dihydrouracil (DHU) in Argon Matrix

| Vibrational Mode Assignment | Frequency (cm⁻¹) |

| β(CO) rocking (in-phase bending) | 547 wikipedia.org |

| β(CO) scissoring | 384 wikipedia.org |

The accurate interpretation of vibrational spectra, particularly for biological molecules like 5,6-dihydrouracil, often necessitates the inclusion of anharmonic effects in theoretical computations. Anharmonic vibrational frequency calculations have been performed for 5,6-dihydrouracil (DHU) and its complexes, including with water. fishersci.caontosight.aiuni.lu These computations are crucial because harmonic approximations may not reliably predict frequencies, especially for highly anharmonic stretches such as those involving hydrogen bonds. ontosight.ai

The Vibrational Self-Consistent Field (VSCF) method is commonly employed for these anharmonic calculations. fishersci.caontosight.aiuni.luguidetopharmacology.org Improved semiempirical PM3 potentials, where the potential energy surface is scaled to achieve agreement with harmonic frequencies obtained from more accurate ab initio (MP2) or DFT methods, have been utilized. fishersci.caontosight.aiuni.luguidetopharmacology.org These improved potentials yield anharmonic frequencies that show good agreement with experimental data for isolated 5,6-dihydrouracil, particularly for O-H and N-H stretching modes. fishersci.caontosight.ai

Research findings indicate that anharmonic coupling between different vibrational modes significantly influences the observed frequencies. For example, a strong coupling has been observed between the C=O out-of-plane bending mode in isolated 5,6-dihydrouracil and the N-H stretch mode at 3478 cm⁻¹. fishersci.ca This highlights the importance of considering mode-mode coupling for a complete understanding of vibrational energy transfer within the molecule. fishersci.ca The consistent improvement of VSCF frequencies over harmonic approximations when compared to experimental data, including solid rare-gas matrix data, underscores the necessity of anharmonic calculations for accurate spectroscopic descriptions of nucleobases and related compounds. fishersci.cauni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment and conformational analysis of 5,6-dihydroxyuracil derivatives. It provides detailed information on the connectivity and environment of atoms within the molecule.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in the structural elucidation of dihydrouracil (B119008) derivatives, including 5,6-dihydrouracil. uni.luuni.luwikipedia.org Studies have measured ¹³C NMR spectra of 5,6-dihydrouracil and other related compounds like uracil, thymine (B56734), 5-hydroxymethyluracil, and 5,6-dihydrothymine in solutions, typically in deuterated solvents such as DMSO-d₆. uni.luuni.luwikipedia.org

These experimental NMR data are often supported by quantum chemical calculations, such as those performed using the DFT B3LYP/6-311++G(2d,p) PCM(DMSO) method, to predict molecular structures and NMR parameters. uni.luuni.luwikipedia.org The analysis of chemical shift data derived from ¹³C NMR spectra provides crucial information about the equilibrium mixtures of free molecules and solvates present in solution. uni.luuni.luwikipedia.org These solvates are often characterized by hydrogen bonds formed between solute (dihydrouracil derivative) and solvent (DMSO) molecules, specifically N-H···O or O-H···O interactions. uni.luuni.luwikipedia.org

For example, in the context of nitrogen-containing segments in complex organic matter, ¹³C{¹⁴N} NMR spectroscopy has shown a peak at 157 ppm for an sp²-hybridized carbon bonded to at least two nitrogen atoms, a characteristic that can be matched by structures found in dihydrouracil. While specific ¹³C NMR chemical shifts for this compound itself were not explicitly detailed in the provided search results, the methodology applied to dihydrouracil derivatives demonstrates its utility for similar compounds. For instance, studies on dihydropyrimidine-2,4(1H,3H)-dione derivatives (a class that includes dihydrouracils) show characteristic ¹³C NMR chemical shifts in the range of 150-170 ppm for carbonyl carbons and various shifts for the ring carbons and attached groups, aiding in their structural assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for Dihydropyrimidine-2,4(1H,3H)-dione Derivatives (in DMSO-d₆)

| Carbon Type | Chemical Shift Range (ppm) |

| C=O (carbonyl) | 168.5 - 170.0 |

| C-N (ring) | 150.9 - 153.9 |

| CH (ring) | 49.8 - 50.3 |

| CH₂ (ring) | 38.4 - 38.5 |

It is important to note that in ¹³C NMR spectroscopy, the area under a signal generally cannot be used to determine the number of carbons it corresponds to, as signal intensities can vary significantly for different types of carbons. However, the broad chemical shift range (0-220 ppm) in ¹³C NMR minimizes signal overlap, allowing for the distinction of separate peaks for most carbons, even in complex molecules.

Proton NMR for Characterization of Substituents

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for characterizing the hydrogen atoms within this compound and its substituted derivatives, providing information on their chemical environment and connectivity. Studies on 5,6-dihydrouracil in D2O at pH 7.00 have revealed distinct ¹H NMR signals for the methylene (B1212753) protons at positions C5 and C6. Specifically, shifts have been observed around 2.66-2.69 ppm and 3.43-3.46 ppm, reflecting the different magnetic environments of these protons due to the saturated pyrimidine ring nih.gov.

When 5,6-dihydrouracil and related uracil derivatives are analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the ¹H NMR spectra can also reveal signals for N-H protons, although their visibility may fluctuate chemijournal.comacs.orgnih.gov. For instance, some uracil compounds show -OH protons at approximately 8.05-8.08 ppm, and N-H hydrogen signals are often observed as singlets, indicating the presence of exchangeable protons chemijournal.comrsc.org. The chemical shifts of N-H hydrogens are particularly sensitive to solvation effects, with DMSO solutions causing significant shifts due to specific hydrogen bonding interactions between the solute and solvent molecules acs.orgnih.gov.

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. For 5,6-dihydrouracil in DMSO-d6, characteristic ¹³C NMR shifts have been reported at 30.34 ppm, 35.27 ppm, 153.90 ppm, and 170.97 ppm nih.gov. These chemical shifts correspond to the carbon atoms within the pyrimidine ring (C2, C4, C5, C6), allowing for the identification and characterization of the core structure and any attached substituents chemijournal.comasianpubs.org.

A summary of representative NMR data for 5,6-dihydrouracil is presented in Table 1.

Table 1: Selected NMR Spectroscopic Data for 5,6-Dihydrouracil

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Details | Citation |

| ¹H | 2.66, 2.67, 2.69 | D2O (pH 7.00) | Methylene protons at C5/C6 | nih.gov |

| ¹H | 3.43, 3.45, 3.46 | D2O (pH 7.00) | Methylene protons at C5/C6 | nih.gov |

| ¹³C | 30.34 | DMSO-d6 | Carbon signal | nih.gov |

| ¹³C | 35.27 | DMSO-d6 | Carbon signal | nih.gov |

| ¹³C | 153.90 | DMSO-d6 | Carbon signal (C2 or C4 carbonyl) | nih.gov |

| ¹³C | 170.97 | DMSO-d6 | Carbon signal (C2 or C4 carbonyl) | nih.gov |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and fragmentation patterns of this compound, thereby confirming its molecular formula and providing structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS), are widely employed for this purpose enghusen.dknasa.govnih.govacs.orgoup.com.

For 5,6-dihydrouracil (UH2), LC-ESI-QTOF and LC-ESI-QQ analyses have identified the protonated molecular ion [M+H]+ at m/z 115.05073 oup.commassbank.eumassbank.eu. The exact mass for the molecular formula C4H6N2O2 is 114.04293 massbank.eu. Fragmentation patterns observed in MS/MS experiments provide crucial structural insights. For instance, product ions at m/z 55.04 and 70.05 are characteristic of 5,6-dihydrouracil oup.commassbank.eu.

GC-MS is frequently used for the analysis of oxidized pyrimidines, including 5,6-dihydrouracil enghusen.dknih.govacs.org. To enhance volatility and thermal stability for GC-MS analysis, 5,6-dihydrouracil is often derivatized, commonly through silylation to form trimethylsilyl (B98337) (TMS) derivatives acs.orgnih.gov. For the silylated derivative of 5,6-dihydrouracil (C10H22N2O2Si2), a base peak at M-57 (corresponding to the loss of a butyl group) is typically observed in electron impact mass spectra, which is used for quantitative analysis acs.orgnih.gov.

Table 2: Key Mass Spectrometry Data for 5,6-Dihydrouracil

| Parameter | Value | Technique | Citation |

| Molecular Formula | C4H6N2O2 | - | massbank.eu |

| Exact Mass | 114.04293 Da | LC-ESI-QTOF | massbank.eu |

| Precursor Ion ([M+H]+) | m/z 115.05073 | LC-ESI-QTOF, LC-ESI-QQ | oup.commassbank.eumassbank.eu |

| Product Ions | m/z 55.04, 70.05 | LC-ESI-MS/MS | oup.commassbank.eu |

| TMS Derivative Formula | C10H22N2O2Si2 | - | nih.gov |

| TMS Derivative Base Peak | M-57 (M-butyl) | GC-MS (EI) | acs.orgnih.gov |

X-ray Diffraction Studies of Related Dihydropyrimidine (B8664642) Structures

X-ray diffraction is a fundamental technique for determining the precise three-dimensional structure of crystalline compounds, including this compound and its related dihydropyrimidine structures. These studies reveal bond lengths, bond angles, molecular conformations, and supramolecular arrangements driven by intermolecular interactions like hydrogen bonding.

For 5,6-dihydrouracil itself, X-ray diffraction analysis indicates a significant puckering of the C5-C6-N1 part of the ring, resulting in an approximate half-chair conformation researchgate.net. A key structural parameter is the N1-C6-C5-C4 torsional angle, reported at 45.4°, which is well-predicted by theoretical calculations researchgate.net. The N1-C2 bond distance is notably short (1.335 Å), attributed to the strong conjugation between the lone electron pair on N1 and the C2-O7 carbonyl group researchgate.net.

Studies on various dihydropyrimidine derivatives provide broader insights into their structural characteristics:

Conformation: Dihydropyrimidine rings often adopt non-planar conformations, such as flattened boat or L-shaped structures csic.esiucr.org. For example, 1-(4-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exhibits a flattened boat conformation iucr.org.

Crystal Packing and Hydrogen Bonding: Hydrogen bonding plays a critical role in the crystal packing of dihydropyrimidines, influencing their solid-state architecture and properties csic.esiucr.orgresearchgate.netsci-hub.se. Common hydrogen bond motifs include N-H···O, C-H···O, and N-H···S interactions csic.esiucr.orgresearchgate.netsci-hub.se. For instance, in some 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, a cyclic R2(8) motif mediated by N-H···O hydrogen bonds is observed csic.es. The presence of crystallization water molecules can alter these motifs csic.es.

Crystallographic Systems: Dihydropyrimidine compounds frequently crystallize in monoclinic or triclinic crystal systems, with specific space groups csic.essci-hub.se.

These X-ray diffraction studies are crucial for understanding the intrinsic molecular geometry and the intermolecular forces that govern the solid-state behavior of this compound and its analogues.

Computational and Theoretical Investigations of 5,6 Dihydroxyuracil

Quantum Chemical Calculation Methods

Quantum chemical methods provide a theoretical framework to solve the electronic Schrödinger equation for molecular systems, offering detailed information about their properties.

Ab initio methods, derived directly from first principles without empirical parameters, are fundamental in computational chemistry. The Møller–Plesset perturbation theory of second order (MP2) is a widely used ab initio method for geometric optimization and energetic calculations. For 5,6-dihydrouracil, MP2 calculations have been extensively utilized to determine its molecular structure, vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.netresearchgate.netpsu.edursc.org

Geometric optimizations of 5,6-dihydrouracil have been performed using MP2, often in conjunction with basis sets such as D95V**. researchgate.netpsu.edursc.org These calculations are crucial for identifying the most stable molecular configurations. Furthermore, MP2 has been employed to calculate energy barriers for conformational changes, such as ring inversion. The MP2-calculated barrier for the ring inversion in 5,6-dihydrouracil is reported to be 1928 cm⁻¹. researchgate.netresearchgate.netpsu.edu This corresponds to an energy barrier of 23.07 kJ mol⁻¹. psu.edu In some studies, initial geometry optimizations were performed at the Hartree-Fock (HF) level, followed by single-point MP2 calculations on the optimized structures for related dihydropyrimidines. osti.gov

Density Functional Theory (DFT) approaches offer a computationally efficient alternative to traditional ab initio methods, particularly for larger systems or when studying electronic properties and spectra. For 5,6-dihydrouracil, DFT methods, including the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and mPW1PW (modified Perdew-Wang 1-parameter) functionals, have been widely applied. researchgate.netresearchgate.netpsu.edursc.org These methods are used to investigate the molecular structure, vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.netresearchgate.netpsu.edursc.org

Studies have shown that the results obtained using B3LYP and mPW1PW functionals, typically with the D95V** basis set, are in good agreement with those derived from MP2 calculations. psu.edu DFT, particularly with the B3LYP functional, is also a common choice for predicting UV-Vis absorption profiles and electronic properties, as evidenced by its application to various natural compounds. mdpi.com

For systems involving complex electronic states, such as those responsible for UV-Vis absorption, multiconfigurational methods are often necessary to accurately describe electron correlation. The Complete Active Space Self-Consistent Field Second-Order Perturbation Theory (CASPT2//CASSCF) is a robust multiconfigurational approach used for this purpose.

CASPT2//CASSCF theory has been specifically applied to study the electronic UV-Vis transient spectra of the products resulting from the reaction of 5,6-dihydrouracil with hydroxyl radicals. acs.orgaip.orgaip.orgresearchgate.net These methods are considered highly accurate for interpreting transient absorption spectra and for incorporating dynamic correlation effects. aip.orgaip.org For 5,6-dihydrouracil reaction products, an active space comprising 11 electrons in 8 molecular orbitals was determined to be necessary for achieving converged results. aip.org Calculations typically employ generally contracted atomic natural orbitals L-type (ANO-L) basis sets with specific contracting schemes (e.g., C,N,O [4s,3p,1d]/H [2s1p]) and a state-averaged CASSCF procedure. aip.orgaip.org Through these high-level calculations, the C5· radical, a hydrogen abstraction product of 5,6-dihydrouracil, has been identified as responsible for an observed absorption band at approximately 3.06 eV (405 nm) in the UV-Vis spectrum. aip.org

Molecular Geometry and Conformation Studies

The saturation of the C5-C6 bond in dihydrouracil (B119008), unlike its aromatic counterpart uracil (B121893), leads to a non-planar, flexible ring structure with significant conformational preferences.

The optimized geometry of 5,6-dihydrouracil consistently reveals considerable puckering, particularly involving the C5–C6–N1 part of the pyrimidine (B1678525) ring. researchgate.netresearchgate.netpsu.edursc.org Unlike the planar structure of uracil, 5,6-dihydrouracil lacks aromatic properties and typically adopts a "half-chair" conformation. nih.govosti.govnih.govttu.ee In this half-chair conformation, the C5 and C6 atoms are positioned on opposite sides of the mean plane defined by the N1, C2, N3, and C4 atoms. osti.govttu.ee

This deviation from planarity significantly impacts the molecule's properties, including the loss of stacking ability with neighboring nucleobases in nucleic acid contexts. nih.gov Computational studies have quantified this puckering, indicating that the C5 and C6 atoms are spaced approximately 0.03 nm (0.3 Å) apart. ttu.ee The root-mean-square (rms) deviation of atoms from the calculated mean plane in related dihydropyrimidines has been found to be between 0.02 and 0.06 Å, with calculated displacements of the C5 atom from this plane ranging from 0.22 to 0.27 Å. osti.gov Furthermore, the smaller calculated bond angle at C6 suggests a greater degree of puckering at this atom, which aligns with experimental observations. psu.edu Even the N3 atom, despite being part of a conjugated OCNHCO system, exhibits some distortion from planarity, typically around 5–11°. psu.edu

Table 1: Key Geometric and Conformational Characteristics of 5,6-Dihydrouracil

| Characteristic | Value/Description | Reference |

| Ring Conformation | Half-chair | nih.govosti.govnih.govttu.ee |

| Puckering Location | C5–C6–N1 part of the ring | researchgate.netresearchgate.netpsu.edursc.org |

| C5 & C6 Position | Opposite sides of N1-C2-N3-C4 mean plane | osti.govttu.ee |

| C5-C6 Atom Spacing | ~0.03 nm (0.3 Å) | ttu.ee |

| RMS Deviation from Plane | 0.02 - 0.06 Å (for related dihydropyrimidines) | osti.gov |

| C5 Displacement from Plane | 0.22 - 0.27 Å (for related dihydropyrimidines) | osti.gov |

| N3 Distortion from Planarity | ~5-11° | psu.edu |

The dynamic interconversion between different puckered conformations is characterized by the energy barrier for ring inversion. Computational methods are essential for quantifying these barriers, which provide insights into the flexibility and conformational mobility of the molecule.

For 5,6-dihydrouracil, the barrier for ring inversion has been calculated using the MP2 method. researchgate.netresearchgate.netpsu.edursc.org The calculated barrier is reported as 1928 cm⁻¹, which is equivalent to 23.07 kJ mol⁻¹. psu.edu This calculation typically involves systematically varying a key torsional angle, such as the N1–C6–C5–C4 torsional angle, across a range (e.g., from -40° to +20° in 5° intervals) while optimizing all other geometric parameters at each step. psu.edu The structure at the peak of this energy barrier corresponds approximately to a planar ring conformation, representing the transition state between inverted half-chair forms. psu.edu

Table 2: Calculated Barrier for Ring Inversion in 5,6-Dihydrouracil

| Method | Barrier Height (cm⁻¹) | Barrier Height (kJ mol⁻¹) | Reference |

| MP2 | 1928 | 23.07 | researchgate.netresearchgate.netpsu.edu |

Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions and hydrogen bonding networks is crucial for understanding the behavior of 5,6-dihydroxyuracil in biological systems, particularly its potential impact on DNA and RNA structure and function.

Studies with Natural RNA Bases (Adenine, Uracil, Guanine, Cytosine)

Direct computational studies specifically detailing the intermolecular interactions and hydrogen bonding networks of this compound (uracil glycol) with natural RNA bases (Adenine, Uracil, Guanine, Cytosine) are not extensively detailed in current public search results. While this compound is recognized as a principal oxidized cytosine base that can be readily bypassed and miscode, implying interactions with the DNA/RNA machinery, the precise computational characterization of its hydrogen bonding patterns with individual natural RNA bases remains an area requiring further explicit investigation and reporting. acs.org

Related studies have explored the base-pairing properties of other oxidized pyrimidines, such as 5-hydroxyuracil (B1221707) (5-OHU). For instance, experimental and theoretical studies have shown that the 5-OHU:Guanine pair is energetically more favorable than the 5-OHU:Adenine (B156593) pair. nih.gov However, these findings pertain to 5-hydroxyuracil, which is a mono-hydroxylated derivative, and not directly to this compound.

Water-Complex Interactions and Anharmonic Coupling

Comprehensive computational studies explicitly detailing the water-complex interactions and anharmonic coupling of this compound are not widely reported in the current search results. While the compound's stability in its cyclic form has been investigated in the context of its formation in geological fluids, which would inherently involve water, specific analyses of its hydration shell, the number of interacting water molecules, or detailed anharmonic coupling effects are not explicitly provided. arxiv.org

Previous theoretical work on the related compound 5,6-dihydrouracil (DHU) has explored its anharmonic vibrational spectra and complexation with water. These studies utilized semiempirical PM3 electronic structure theory and vibrational self-consistent field (VSCF) methods to analyze anharmonic coupling interactions between different vibrational modes. For example, strong coupling was observed between the O-3H water stretch and the CO out-of-plane bending modes of DHU in its complex with water. huji.ac.iltandfonline.comresearchgate.netunl.edunih.gov However, it is important to note that these findings are for 5,6-dihydrouracil, which lacks the hydroxyl groups at the C5 and C6 positions present in this compound.

Reaction Mechanism Elucidation via Theoretical Modeling

Theoretical modeling plays a crucial role in elucidating the reaction mechanisms involving this compound, particularly its formation and subsequent transformations.

Transition State Analysis and Activation Energy Determination

This compound (uracil glycol) is known to be formed from the oxidative deamination of cytosine, often via an unstable intermediate called cytosine glycol (5,6-dihydroxy-5,6-dihydrocytosine). This intermediate can undergo dehydration to form 5-hydroxycytosine (B44430) or deamination to yield uracil glycol. researchgate.netnih.govresearchgate.net

Computational studies have investigated the dehydration mechanisms of related dihydroxy-dihydrouracil derivatives. For instance, the transformation of methylated 5,6-dihydro-5,6-dihydroxyuracils into corresponding 5-hydroxy-6-methyluracils has been examined using quantum chemical methods (mPW1k/6-311+G(2df,2pd)//mPW1k/6-31+G(d,p)). Two possible mechanisms were explored:

A hydride C5–C6 shift occurring in concert with the loss of a water molecule, leading to the formation of protonated 5,6-dihydro-5-oxo-6-methyluracils.

An acid-catalyzed dehydration reaction directly yielding 5-hydroxy-6-methyluracils. The calculations indicated that the second pathway, the acid-catalyzed dehydration, was energetically more favorable. researchgate.net While specific activation energy values for this compound itself were not explicitly provided in the search results, this study on its methylated derivative offers valuable insights into the types of transition states and energetic considerations involved in its dehydration pathways.

Biological Roles and Metabolic Pathways of 5,6 Dihydroxyuracil

Occurrence and Significance as a Metabolite

This subsection primarily discusses the occurrence and significance of 5,6-Dihydrouracil (CID 649) , the isomer of 5,6-Dihydroxyuracil.

5,6-Dihydrouracil (CID 649) is a widely distributed metabolite identified across various organisms, highlighting its fundamental role in biological systems. It is present in humans, Escherichia coli (specifically strain K12, MG1655), and mice as a known metabolite. nih.gov Beyond these, 5,6-Dihydrouracil (CID 649) has also been reported in diverse species such as Daphnia pulex and Arabidopsis thaliana. nih.gov Its ubiquitous presence underscores its significance in the metabolic landscapes of different life forms.

Dihydrouridine (abbreviated as D, DHU, or UH2, PubChem CID 94312) is a pyrimidine (B1678525) nucleoside that is formed by the formal hydrogenation of uridine (B1682114). wikipedia.orgebi.ac.uknih.gov The corresponding nucleobase of dihydrouridine is 5,6-Dihydrouracil (CID 649). wikipedia.orgebi.ac.uknih.gov Dihydrouridine is an abundant and highly conserved modified base found in tRNA and ribosomal RNA (rRNA) molecules across all domains of life, including Archaea, Bacteria, and Eukarya. wikipedia.orgebi.ac.ukresearchgate.netwikipedia.org

The biosynthesis of dihydrouridine involves the reduction of uridine by a family of flavoenzymes known as dihydrouridine synthases (Dus). ebi.ac.uknih.govresearchgate.netwikipedia.org Structurally, dihydrouridine is unique because its 5,6-dihydrouracil nucleobase is saturated, non-planar, and non-aromatic. wikipedia.orgnih.gov This non-planar conformation disrupts stacking interactions within RNA helices, thereby destabilizing the RNA structure and increasing its conformational flexibility. wikipedia.orgebi.ac.uknih.govwikipedia.org This flexibility is particularly crucial for organisms thriving in cold environments; for instance, psychrophilic bacteria exhibit significantly higher levels of 5,6-dihydrouridine (B1360020) in their tRNAs (40-70% more on average), which provides the necessary local flexibility at or below freezing temperatures. wikipedia.orgebi.ac.uk Furthermore, 5,6-dihydrouridine excreted in urine serves as a suitable biomarker for assessing the whole-body degradation rate of tRNA in humans and rats. ebi.ac.uk

Involvement in Pyrimidine Catabolism

This subsection details the involvement of 5,6-Dihydrouracil (CID 649) as an intermediate in the catabolic breakdown of pyrimidines.

5,6-Dihydrouracil (CID 649) serves as a crucial intermediate in the catabolic pathway of uracil (B121893), a fundamental pyrimidine base found in RNA. fishersci.bewikipedia.orghmdb.ca This reductive degradation pathway, common in humans, plants, and many bacteria, proceeds through a series of three enzymatic steps:

Reduction of Uracil: The initial and often rate-limiting step is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD facilitates the NADPH-dependent reduction of the C-5, C-6 double bond of uracil (PubChem CID 1174) to form 5,6-Dihydrouracil (CID 649). hmdb.caontosight.aiasm.orgnvkc.nlresearchgate.netoup.com

Ring Hydrolysis: In the second step, dihydropyrimidinase (DHP) catalyzes the hydrolytic ring opening of 5,6-Dihydrouracil (CID 649), yielding N-carbamoyl-β-alanine (PubChem CID 111), also known as β-ureidopropionate. hmdb.canvkc.nlresearchgate.netoup.comlmdb.canih.gov

Final Degradation: The third step involves β-ureidopropionase (β-UP), which converts N-carbamoyl-β-alanine into β-alanine, carbon dioxide (CO2), and ammonia (B1221849) (NH3). hmdb.canvkc.nlresearchgate.netoup.comlmdb.canih.gov

This pathway is essential for pyrimidine homeostasis and allows for the recycling of pyrimidine nitrogen into general nitrogen metabolism. nih.gov In certain organisms, particularly some bacteria and fungi, this pathway acts as an alternative mechanism for uracil degradation, especially when primary pathways are impaired or uracil levels are elevated. ontosight.ai

The regulation and efficiency of the enzymatic steps in pyrimidine catabolism are critical for maintaining cellular balance. Dihydropyrimidine dehydrogenase (DPD) is recognized as the initial and rate-limiting enzyme in the reductive pyrimidine catabolic pathway in mammals. asm.orgnvkc.nlnih.gov Its activity has been detected across all human tissues examined, with the highest concentrations typically found in the spleen and liver. nvkc.nloup.com In contrast, the activities of dihydropyrimidinase (DHP) and β-ureidopropionase (β-UP) are predominantly restricted to the liver and kidneys in humans. nvkc.nloup.com

Dysregulation of these enzymes can lead to significant imbalances in pyrimidine metabolism. ontosight.ai Genetic polymorphisms in DPD, for instance, can result in decreased enzyme activity, which profoundly impacts the metabolism of endogenous uracil and certain fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU, PubChem CID 3385). researchgate.netnih.govresearchgate.net This can lead to severe drug toxicity due to impaired drug breakdown. researchgate.netnih.govresearchgate.net

In the context of cancer, altered levels of pyrimidine degradation enzyme activities are frequently observed. Increased expression of DPD has been noted in human hepatocellular carcinoma, and both DPD and DHP are upregulated in human skin cutaneous melanomas progressing towards metastatic tumors. oup.com The accumulation of 5,6-Dihydrouracil (CID 649) is also a distinct metabolic feature identified in early lung adenocarcinoma. oup.com These observations suggest a complex interplay between pyrimidine catabolism and disease progression.

Role in Nucleic Acid Integrity and Damage Response

This section focuses on the role of This compound (CID 67956) , the primary subject of this article, in nucleic acid integrity and damage response, while also referencing the broader class of dihydropyrimidines where relevant to DNA damage.

This compound (CID 67956), also known as isodialuric acid, is a significant product of oxidative DNA damage. nist.govoup.com Such oxidative lesions can arise from reactive oxygen species and pose a threat to the fidelity of genetic information. The cellular machinery has evolved mechanisms to repair these damages. Specifically, the DNA glycosylase NEIL1 is known to remove various forms of DNA damage, including this compound and 5-hydroxyuracil (B1221707). This enzyme demonstrates specificity for lesions located in incomplete double-stranded DNA (dsDNA) and is also active towards single-stranded DNA (ssDNA). researchgate.net

Beyond direct oxidative products like this compound (CID 67956), the accumulation of dihydropyrimidines, including 5,6-Dihydrouracil (CID 649) from altered pyrimidine catabolism, can also compromise nucleic acid integrity. These metabolites are capable of inducing the formation of DNA-protein crosslinks (DPCs) and can lead to DNA replication and transcriptional stress. oup.combiorxiv.org The enzyme dihydropyrimidinase (DHP) plays a protective role by degrading these dihydropyrimidines, thereby mitigating the DNA replication stress caused by these cytotoxic metabolites. biorxiv.org Furthermore, endogenous nitrosation of dihydrouracil (B119008) (CID 649) can produce highly hepatocarcinogenic nitroso-compounds, such as N-nitrosodihydrouracil, which are known to induce the formation of DNA adducts like 7-(2'-carboxyethyl) guanine. biorxiv.org These findings underscore the importance of proper pyrimidine metabolism and damage repair pathways in maintaining genomic stability.

Formation in DNA through Oxidative Processes and Deamination

This compound can be generated in DNA through various damaging pathways, predominantly involving oxidative processes and deamination reactions. One key route involves the one-electron oxidation of 5-hydroxyuracil mpg.demassbank.eu. Hydroxyl radicals (•OH), a common reactive oxygen species, can also lead to its formation mpg.deresearchgate.netguidetopharmacology.org.

Furthermore, this compound can arise as a decomposition product of other oxidized pyrimidine bases. For instance, it is identified as a product resulting from the degradation of cytosine glycol or 5,6-dihydroxycytosine (B1219277) nih.govwikipedia.orgnih.govnih.gov. Specifically, this compound can be formed from the deamination of 5,6-dihydroxycytosine nih.gov. It has also been detected in oxidized DNA samples as a result of the oxidation and demethylation of thymine (B56734) nih.gov.

The broader context of pyrimidine oxidation in DNA involves the attack on the 5,6 double bond of the pyrimidine ring bmrb.io. Initial oxidation of pyrimidines can lead to products like 5,6-dihydroxy-5,6-dihydrouracil (uracil glycol) guidetopharmacology.orgwikipedia.org. While 5,6-dihydrouracil (DHU) is a pyrimidine ring saturation product formed by ionizing radiation under anoxic conditions, and also through deamination of cytosine followed by hydrogen atom addition at C5 and C6, this compound represents a further oxidized state researchgate.netnih.gov.

Contribution to DNA Lesions and Mutagenicity

As a modified nucleobase, this compound (isodialuric acid) constitutes a DNA lesion massbank.eu. Its presence, along with related oxidized cytosine derivatives, can significantly impact genome integrity. Uracil glycol, which is chemically equivalent to 5,6-dihydroxy-5,6-dihydrouracil, is an oxidative deamination product of cytosine nih.gov. Studies in Escherichia coli have shown that uracil glycol can lead to extremely high mutation frequencies, specifically 80%, implicating it as a probable source of common C→T transition mutations in oxidatively damaged DNA nih.gov.

Similarly, 5,6-dihydrouracil (DHU), a related pyrimidine ring saturation product, is considered mutagenic nih.govwikipedia.orgnih.gov. While DHU causes minimal distortion to the DNA molecule, its presence can interfere with DNA replication and RNA transcription machinery, potentially leading to mutations or cell death if unrepaired nih.govnih.gov. The formation of such lesions highlights the constant threat posed by oxidative and deaminative processes to DNA stability.

Excision Repair Mechanisms for this compound Lesions

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA lesions, including those involving this compound. The primary pathway for removing such modified bases is Base Excision Repair (BER) researchgate.netnih.gov.

Several DNA glycosylases, key enzymes in the BER pathway, are capable of recognizing and excising this compound (isodialuric acid) and related oxidized pyrimidines from DNA. Uracil-DNA glycosylase (UNG) and single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) have been shown to excise isodialuric acid (this compound) and 5-hydroxyuracil from DNA, particularly in cases of multiple lesions massbank.euresearchgate.net.

In mammalian cells, the NTH1 protein (Endonuclease III-like 1) is a bifunctional DNA-N-glycosylase that removes oxidized pyrimidines such as thymine glycols and 5,6-dihydrouracil nih.govwikipedia.orgfishersci.ca. Other human DNA glycosylases, including NEIL1 and NEIL2, also recognize and remove oxidized pyrimidine derivatives like 5-hydroxyuracil and 5,6-dihydrouracil nih.govmpg.de. Research indicates that single-nucleotide patch base excision repair is the predominant pathway for the removal of 5,6-dihydrouracil fishersci.ca.

Beyond BER, the Nucleotide Incision Repair (NIR) pathway also plays a role. The major human apurinic/apyrimidinic (AP) endonuclease, APE1, has the ability to remove uracil residues from DNA easychem.org. Furthermore, Nfo family NIR endonucleases can cleave DNA containing oxidized uracil residues such as 5,6-dihydrouracil and 5-hydroxyuracil wikipedia.orgeasychem.org. This suggests overlapping and potentially redundant repair mechanisms to ensure the removal of these damaging lesions.

Metabolic Interconnections within Cellular Systems

While this compound is primarily recognized as a product of DNA damage, its metabolic context is often discussed in relation to 5,6-dihydrouracil, which is a more established intermediate in pyrimidine catabolism. 5,6-Dihydrouracil serves as an intermediate in the catabolism of uracil uni.lumpg.defishersci.cawikipedia.orgnih.govwikidata.orgwikipedia.org.

The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of uracil to 5,6-dihydrouracil, a crucial step in the reductive pyrimidine catabolic pathway found in most eukaryotes wikidata.orgwikipedia.orguni-freiburg.de. This pathway degrades uracil into β-amino acids through dihydropyrimidine and N-carbamoyl-β-amino acid intermediates uni-freiburg.de. In Escherichia coli, a novel NADH-dependent dihydropyrimidine dehydrogenase also catalyzes the conversion of uracil to 5,6-dihydrouracil uni-freiburg.de.

In contrast, this compound itself is described as a secondary metabolite that is not naturally occurring and is typically found in individuals exposed to this compound or its derivatives, indicating it arises from specific damaging events or incomplete metabolism rather than being a regular intermediate in primary metabolic pathways fishersci.ca.

Enzymatic Mechanisms and Protein Interactions with 5,6 Dihydroxyuracil

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) (EC 1.3.1.1/1.3.1.2)

Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine (B56734). wikipedia.org It plays a crucial role in regulating the bioavailability of these essential building blocks of nucleic acids.

Catalytic Conversion of Uracil to 5,6-Dihydrouracil

Uracil + NADPH + H⁺ ⇌ 5,6-Dihydrouracil + NADP⁺ wikipedia.orgreactome.orguniprot.orguniprot.org

This conversion is a critical step in the pyrimidine (B1678525) degradation pathway, effectively removing uracil from the pool available for nucleotide synthesis. nih.gov

Kinetic Mechanism Studies (Steady-State and Pre-Steady-State)

Kinetic studies have provided valuable insights into the mechanism of DPD. Steady-state kinetic analyses of bovine liver DPD suggest a random rapid-equilibrium mechanism. researchgate.net For this enzyme, the Michaelis constants (Km) for NADPH and uracil were determined to be 0.12 µM and 0.8 µM, respectively, with a catalytic rate constant (kcat) of 1.6 s⁻¹ at pH 8.0 and 37°C. researchgate.net

Kinetic Parameters for Bovine Liver Dihydropyrimidine Dehydrogenase

| Parameter | Value | Conditions |

|---|---|---|

| Km for NADPH | 0.12 µM | Tris buffer, pH 8.0, 37°C |

| Km for Uracil | 0.8 µM | |

| kcat | 1.6 s⁻¹ |

Structural and Functional Roles of Active Site Residues and Cofactors

DPD is a complex homodimeric enzyme, with each subunit containing multiple redox cofactors. nih.gov These include one molecule of flavin adenine (B156593) dinucleotide (FAD), one molecule of flavin mononucleotide (FMN), and four iron-sulfur ([4Fe-4S]) clusters. uniprot.orguniprot.orgnih.gov These cofactors are arranged in an electron transfer chain that spans a significant distance within the enzyme. nsf.gov

The catalytic mechanism involves two separate active sites. NADPH binds near the FAD cofactor, where it donates electrons. nih.govdoi.org These electrons are then transferred through the series of [4Fe-4S] clusters to the FMN cofactor, which is located at the pyrimidine-binding site. nih.govdoi.org Uracil binds in a pocket near the FMN, where it is subsequently reduced. doi.org

Specific amino acid residues within the active sites play crucial roles in substrate binding and catalysis. For instance, in pig liver DPD, a cysteine residue (C671) is essential for the catalytic activity. nih.gov The binding of the pyrimidine substrate induces a conformational change, closing an active site loop and positioning C671 correctly for catalysis. nih.gov Other residues, such as H673 and S670, are important for this loop closure and substrate recognition, respectively. nih.gov Arginine residue R235 is critical for the binding of FAD. nih.gov

Cofactors of Dihydropyrimidine Dehydrogenase (per subunit)

| Cofactor | Quantity | Function |

|---|---|---|

| Flavin Adenine Dinucleotide (FAD) | 1 | Accepts electrons from NADPH |

| Flavin Mononucleotide (FMN) | 1 | Donates electrons to Uracil |

| [4Fe-4S] Clusters | 4 | Electron transfer relay |

Comparative Enzymology Across Organisms (e.g., Mammalian vs. Bacterial DPD)

In contrast, bacterial DPDs can exhibit greater diversity. For example, the DPD from Escherichia coli is a novel NADH-dependent enzyme. nih.gov Furthermore, some bacterial DPDs, like the one from Pseudomonas aeruginosa, are composed of two different polypeptides. nih.gov

Comparative analysis of the amino acid sequences of DPD from different species, including mammals, Drosophila melanogaster, and Caenorhabditis elegans, has revealed a high degree of conservation in the functional domains, such as the uracil and NADPH binding sites. elsevierpure.com This conservation underscores the critical importance of these regions for the enzyme's catalytic activity. elsevierpure.com However, variations in other regions of the protein can lead to differences in enzyme activity and stability, as seen in various human DPYD gene polymorphisms that result in DPD deficiency. nih.govresearchgate.netijopp.org

Dihydropyrimidinase (DHP) (EC 3.5.2.2)

Following the reduction of uracil by DPD, the resulting 5,6-dihydrouracil is acted upon by the second enzyme in the pyrimidine catabolic pathway, dihydropyrimidinase.

Hydrolytic Ring Opening of 5,6-Dihydrouracil

Dihydropyrimidinase catalyzes the reversible hydrolytic ring opening of 5,6-dihydrouracil to produce N-carbamoyl-β-alanine. researchgate.netresearchgate.net This reaction involves the addition of a water molecule across the cyclic amide bond of the dihydropyrimidine ring. wikipedia.org The chemical equation for this step is:

5,6-Dihydrouracil + H₂O ⇌ N-Carbamoyl-β-alanine

DHP belongs to the cyclic amidohydrolase family of enzymes, which are typically metalloenzymes. researchgate.net Bovine liver DHP, for instance, has been characterized as a zinc metalloenzyme. wikipedia.org The enzyme catalyzes the hydrolysis of the cyclic amide bond in the five- or six-membered rings of its substrates. researchgate.net DHP is also capable of hydrolyzing other dihydropyrimidines, such as 5,6-dihydrothymine and 5-bromo-5,6-dihydrouracil. nih.gov The product of this reaction, N-carbamoyl-β-alanine, is further metabolized in the subsequent steps of the pyrimidine degradation pathway.

Acid-Base Catalytic Mechanism Probes

Current scientific literature does not indicate that 5,6-dihydroxyuracil is utilized as a probe to study acid-base catalytic mechanisms in enzymes. Research into the catalytic mechanisms of related enzymes, such as dihydropyrimidinase, has employed 5,6-dihydrouracil to investigate pH dependencies and the roles of specific amino acid residues in catalysis. nih.gov However, similar studies specifically using this compound have not been reported. The chemical instability of this compound may preclude its use as a reliable probe for these types of mechanistic studies.

Role in Cellular Stress Responses

The formation of this compound, also known as isodialuric acid, in DNA is a direct consequence of cellular oxidative stress. nih.gov It is a major product of the oxidation of cytosine residues in DNA, often triggered by reactive oxygen species (ROS) generated during normal metabolic processes or exposure to ionizing radiation. nih.gov The presence of this lesion in the genome represents a significant form of DNA damage, which, if left unrepaired, can interfere with DNA replication and transcription, leading to mutations and genomic instability.

The primary cellular response to the stress induced by this compound formation is its recognition and removal through the base excision repair (BER) pathway. nih.gov The cell deploys specific enzymes, namely Uracil-DNA glycosylases, to identify and excise the damaged base, thereby initiating the repair process to restore the integrity of the DNA sequence. nih.gov This enzymatic removal is a critical component of the cellular defense mechanism against the cytotoxic and mutagenic effects of oxidative DNA damage. Failure to effectively repair such lesions can trigger broader stress responses, potentially leading to programmed cell death (apoptosis) if the damage is too extensive. scilit.com

β-Ureidopropionase (βUP) / β-Alanine Synthase (βAS) (EC 3.5.1.6)

There is no scientific evidence to suggest that β-Ureidopropionase (βUP), also known as β-Alanine Synthase (βAS), interacts with or metabolizes this compound. The established role of this enzyme is in the terminal step of the reductive pyrimidine degradation pathway. nih.govwikigenes.orggenecards.org This pathway catabolizes uracil and thymine.

The process begins with the reduction of uracil to 5,6-dihydrouracil. reactome.org Subsequently, dihydropyrimidinase catalyzes the hydrolytic ring opening of 5,6-dihydrouracil to form N-carbamoyl-β-alanine. wikigenes.org It is this molecule, N-carbamoyl-β-alanine, that serves as the specific substrate for β-ureidopropionase. nih.govnih.gov The enzyme then catalyzes the conversion of N-carbamoyl-β-alanine into β-alanine, ammonia (B1221849), and carbon dioxide. nih.gov

The substrate specificity of β-ureidopropionase is directed towards N-carbamoylated amino acids and does not include oxidized pyrimidine derivatives like this compound. nih.gov Therefore, this compound is not a known substrate or effector of β-ureidopropionase/β-alanine synthase.

Uracil-DNA Glycosylases (UDGs) in DNA Repair

Uracil-DNA glycosylases (UDGs) are crucial enzymes in the base excision repair (BER) pathway that recognize and remove uracil from DNA. wikipedia.org Notably, specific UDGs have been shown to exhibit activity against this compound (isodialuric acid), highlighting a key mechanism for repairing this form of oxidative DNA damage. nih.govnih.gov

The repair process is initiated by the UDG enzyme scanning the DNA for the lesion. Upon recognition of the this compound residue, the enzyme catalyzes the cleavage of the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone of the DNA. nih.gov This action releases the free this compound base and leaves behind an apurinic/apyrimidinic (AP) site in the DNA strand. nih.gov

Research has demonstrated that several DNA N-glycosylases are capable of excising the isodialuric acid lesion. Studies have confirmed this activity in the monofunctional E. coli Uracil-DNA glycosylase (Ung), which efficiently removes the base from both single- and double-stranded DNA. nih.gov In mammalian cells, both UNG and SMUG (Single-strand-selective monofunctional uracil-DNA glycosylase) are able to recognize and excise isodialuric acid. nih.gov Furthermore, the eukaryotic enzymes from Saccharomyces cerevisiae, Ntg1 and Ntg2, also effectively remove this lesion. nih.gov The ability of multiple glycosylases to repair this damage underscores its biological significance. nih.gov

The table below summarizes the findings from studies on the excision of this compound by various DNA glycosylases.

| Enzyme/Organism | Substrate(s) | Excision Activity on this compound |

| E. coli Uracil-DNA Glycosylase (UNG) | Isodialuric acid (this compound) | Efficient excision from DNA. nih.gov |

| Mammalian UNG | Isodialuric acid (this compound) | Able to recognize and excise the lesion. nih.gov |

| Mammalian SMUG | Isodialuric acid (this compound) | Able to recognize and excise the lesion. nih.gov |

| S. cerevisiae Ntg1 and Ntg2 | Isodialuric acid (this compound) | Efficiently removed by both enzymes. nih.gov |

Following the excision of this compound by a UDG, the resulting AP site is further processed by other enzymes in the BER pathway, including an AP endonuclease, a DNA polymerase, and a DNA ligase, to fully restore the correct DNA sequence.

Derivatives and Analogues of 5,6 Dihydroxyuracil: Research Perspectives

Structure-Activity Relationship Studies for Substituted Dihydrouracils

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the dihydrouracil (B119008) scaffold influence its biological activity and properties. These studies are crucial for the rational design and optimization of drug candidates tandfonline.com.

Research has focused on substituted dihydrouracils as inhibitors of various enzymes. For instance, alkyl [sulfonyl(oxy)] uracils, a class of dihydrouracil derivatives, have been investigated for their inhibitory activity against human leukocyte elastase (HLE) and cathepsin G (Cath G). These compounds demonstrated efficient, time-dependent inhibition of elastase, forming acyl enzymes with varying hydrolytic stability dependent on the R1 group nih.gov. SAR studies suggested different binding modes for these sulfonyl-containing compounds compared to their phosphorus analogues, which were found to be potent, irreversible inhibitors of HLE nih.gov.

Another area of SAR exploration involves phenyl dihydrouracil (PDHU) ligands, particularly in the context of targeted protein degradation using PROTACs (proteolysis-targeting chimeras). Substituted achiral PDHUs have been developed as novel Cereblon (CRBN) ligands, offering advantages such as improved stability and the ability to overcome racemization issues common with traditional immunomodulatory drugs (IMiDs) wisc.edunih.govchemrxiv.org. While the parent PDHU showed minimal CRBN binding, specific substituted PDHUs exhibited comparable binding affinities to lenalidomide (B1683929) nih.gov. Structural modeling has provided insights into the molecular interactions, guiding further optimization by revealing additional interactions gained through various substituents on the phenyl group nih.gov.

Aryl dihydrouracil derivatives have also been identified as potent inhibitors of HCV NS5B polymerase. SAR studies indicated that these derivatives bind to the palm initiation nucleotide pocket, a hypothesis supported by studies with polymerases containing mutations in inhibitor binding sites researchgate.net. This class of compounds, including dasabuvir, represents a novel type of palm initiation site inhibitors for HCV NS5B polymerase researchgate.net.

Table 1: Examples of Dihydrouracil Derivatives and Their Biological Activities

| Compound Class | Target/Activity | Key Findings | References |

| Alkyl [sulfonyl(oxy)] uracils | Human Leukocyte Elastase (HLE), Cathepsin G (Cath G) | Efficient, time-dependent HLE inhibitors; form acyl enzymes with variable stability. Different binding modes compared to phosphorus analogues. | nih.gov |

| Phenyl Dihydrouracil (PDHU) analogues | Cereblon (CRBN) ligand for PROTACs | Substituted PDHUs show comparable binding affinity to lenalidomide; improved stability and non-racemic nature. | wisc.edunih.govchemrxiv.org |

| Aryl Dihydrouracil derivatives | HCV NS5B polymerase inhibitor | Potent inhibitors binding to the palm initiation nucleotide pocket; genotype 1 specific activity. | researchgate.net |

| Naphthyridine-containing DHU derivatives | HIV-1 integrase inhibitors | Highly active at nanomolar levels. | nih.gov |

| Neomycin-conjugated DHU analogues | Antimicrobial activity (e.g., E. coli, K. pneumoniae) | Good activity, some more potent than ciprofloxacin (B1669076) or tetracycline (B611298). | nih.gov |

Investigations of Halogenated Derivatives (e.g., 5-Iodo-5,6-dihydrouracil (B1201511), 5-Fluoro-5,6-dihydrouracil)

Halogenated dihydrouracil derivatives are of significant interest due to their altered chemical properties and potential biological activities, particularly in antiviral and anticancer therapies ontosight.ai.

5-Iodo-5,6-dihydrouracil (C.I.D. 238384) is a synthetic derivative of uracil (B121893) with an iodine atom on the pyrimidine (B1678525) ring. This modification can enhance its reactivity and interaction with biological molecules ontosight.ai. Research into its synthesis often involves the iodination of uracil or its derivatives under controlled reaction conditions ontosight.ai. Iodinated nucleosides, including those derived from dihydrouracil, have shown antiviral activity by interfering with viral enzymes or being incorporated into viral DNA, thereby inhibiting replication ontosight.ai. The dehalogenation of 5-iodouracil (B140508) has been studied, indicating the role of enzymatic 5-iodo-5,6-dihydrouracil ring hydrolysis in this process thegoodscentscompany.com.

5-Fluoro-5,6-dihydrouracil (C.I.D. 69650) is an important active metabolite of the widely used chemotherapy drug 5-fluorouracil (B62378) (5-FU) caymanchem.comnih.gov. It is formed from 5-FU by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) caymanchem.comnih.gov. Studies have shown that 5,6-dihydro-5-fluorouracil (5-DHFU) is significantly less toxic to human cells than 5-FU, though also less effective at killing cancer cells directly nih.gov. Chemical syntheses of 5-DHFU have been developed, including methods from 5-FU or uracil using p-methoxybenzyl protecting groups followed by L-Selectride reduction nih.gov. The presence of 5-fluoro-5,6-dihydrouracil in plasma is used in clinical monitoring to assess DPD activity, which is crucial for predicting patient response and toxicity to 5-FU chemotherapy nih.govhep.com.cnresearchgate.net.

Other halogenated dihydrouracils include 5-bromo-5-fluoro- and 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracils, which can be obtained by oxidative halogenation of 5-fluorouracil researchgate.net. The photolysis of uracil and its substituted derivatives in halo-alkane solvents can also yield 5,6-dihydro and 5-bromo-5,6-dihydrouracil derivatives psu.edu.

Research into Diazo-Dihydrouracil Compounds and their Reactivity

Diazo-dihydrouracil compounds represent a novel class of diazo reagents with high synthetic potential for creating structurally diverse derivatives based on the dihydrouracil scaffold figshare.comacs.org. Research in this area explores their preparation and various transformations.

An approach to synthesizing diazo dihydrouracils has been developed, and their transformations have been studied, demonstrating their utility in organic synthesis figshare.comacs.org. These diazo heterocycles undergo X-H insertion reactions, yielding a variety of 5-substituted dihydrouracils in high yields figshare.comacs.org. Furthermore, cyclopropanation and 1,3-dipolar cycloaddition reactions, often involving a carbonyl ylide intermediate, have been successfully carried out to produce spiro-annulated derivatives figshare.comacs.org.

The reactivity of cyclic α-diazo monocarbonyl compounds, including diazo dihydrouracils, differs from their acyclic counterparts researchgate.net. Their nucleophilic reactivities have been determined, which also reflect their relative reactivities in 1,3-dipolar cycloadditions researchgate.net. These cycloadditions can lead to spirocyclic 3H-pyrazoles, which may then undergo thermal nih.govmdpi.com-sigmatropic rearrangements to form 1H-pyrazole-fused tricyclic products researchgate.net.

The preparation of 6-alkoxy- and 6-aryloxy-5-diazo-1,6-dihydrouracils from 5-diazouracil (B1219636) has been reported city.ac.uk. The parent compound, 5-diazo-1,6-dihydrouracil, can also be synthesized city.ac.uk. These modified heterocyclic bases, particularly those modified at the C-5 position of uracil, are of interest for their potential antibiotic and antitumor activities city.ac.uk. Reactions of diazouracils with dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of 5,5-dimethyl-1,3,2-dioxathiolopyrimidines, while reactions with olefins yield furanopyrimidines, suggesting a 1,3-dipolar mechanism city.ac.uk. Thermal decomposition studies of 5-diazouracil and 5-diazo-6-methoxy-1,6-dihydrouracil with various reagents have shown that reactions with alcohols afford 5-alkoxy- and 5,6-dialkoxyuracils city.ac.uk.

Development of Novel Dihydrouracil Analogues via Chemical Synthesis

The synthesis of novel dihydrouracil analogues is a dynamic area of research, driven by the desire to discover new compounds with enhanced biological activities or improved properties. Various synthetic methodologies have been developed to achieve this.

A significant advancement in dihydrouracil synthesis involves a convenient modified Biginelli protocol for preparing dihydrouracil analogues mdpi.com. This simplified procedure offers considerable advantages over earlier multi-step syntheses mdpi.com. Another innovative, fast, and effective method for synthesizing dihydrouracils utilizes 3-chloroperbenzoic acid (mCPBA) to cleave the carbon-sulfur bond of Biginelli hybrids (5,6-dihydropyrimidin-4(3H)-ones) under mild conditions researchgate.netmdpi.comnih.govresearchgate.net. This approach has successfully yielded thirteen novel dihydrouracils with moderate-to-high yields (32–99%) researchgate.netmdpi.comnih.gov. This method avoids the use of metals, strong bases, or acids and can be performed at room temperature, offering a simple work-up process, good yields, and broad substrate scope mdpi.com.

Traditional methods for synthesizing dihydrouracil scaffolds often involve challenging reaction conditions, such as the use of formic acid and hydrochloric acid under heating to synthesize 6-aryl-dihydrouracils mdpi.com. However, the new methods aim to overcome these limitations.

Novel dihydrouracil derivatives have shown promising biological activities. For example, some derivatives have demonstrated significant activity against A431 cancer cell lines nih.gov. Others, containing naphthyridine scaffolds, have been identified as highly active HIV-1 integrase inhibitors at nanomolar levels nih.govacs.org. Dihydrouracil analogues coupled with neomycin conjugates have also exhibited good antimicrobial activity against E. coli and Klebsiella pneumoniae, in some cases proving more potent than control antibiotics like ciprofloxacin and tetracycline nih.gov.

The development of achiral phenyl dihydrouracil (PDHU) as Cereblon (CRBN) ligands for PROTACs is another notable synthetic effort. These ligands offer improved stability compared to traditional glutarimide-based recruiters and address racemization issues nih.govchemrxiv.org.

Table 2: Novel Dihydrouracil Analogues and Their Synthetic Methods/Applications

| Analogue Type | Synthetic Method | Key Application/Activity | Yield Range | References |

| Various dihydrouracils | Modified Biginelli protocol | General synthesis of dihydrouracil analogues | Not specified | mdpi.com |

| Thirteen novel dihydrouracils | mCPBA cleavage of Biginelli hybrids | Broad substrate scope, mild conditions, moderate-to-high yields | 32–99% | researchgate.netmdpi.comnih.govresearchgate.net |

| Naphthyridine-containing DHUs | Chemical synthesis | HIV-1 integrase inhibitors | Not specified | nih.govacs.org |

| Neomycin-conjugated DHUs | Chemical synthesis | Antimicrobial agents | Not specified | nih.gov |

| Achiral Phenyl Dihydrouracils (PDHUs) | Chemical synthesis | Cereblon (CRBN) ligands for PROTACs | Not specified | nih.govchemrxiv.org |

Isotopic Labeling Applications in Mechanistic Research

Isotopic labeling is a powerful tool in mechanistic research, allowing scientists to trace reaction pathways and understand enzyme mechanisms by observing the fate of labeled atoms. In the context of dihydrouracil, isotopic labeling has been applied to elucidate the mechanisms of enzymes involved in pyrimidine metabolism and the reactivity of dihydrouracil derivatives.

For instance, primary deuterium (B1214612) (NADPH(D)), solvent deuterium, and multiple isotope effects, along with pH dependence of kinetic parameters, have been used to probe the mechanism of dihydropyrimidine dehydrogenase (DPD) from pig liver nih.govrhea-db.org. These studies provided insights into the rate-determining steps, indicating that the reduction of flavin by NADPH has a minor rate limitation, while protonation of the flavin at N-1 is a slow step nih.gov. They also revealed the involvement of enzymatic general acids and bases in the proton transfer events during the reduction of uracil to dihydrouracil nih.gov. Similar pH studies and solvent deuterium isotope effects have been used to investigate the mechanism of dihydropyrimidinase, an enzyme that acts on 5,6-dihydrouracil nih.govacs.org.

Isotopic labeling has also been employed in studies of diazo-dihydrouracil compounds. For example, an intramolecular rearrangement observed during the thermal decomposition of 5-diazo-6-methoxy-1,6-dihydrouracil, which yields 5-methoxyuracil (B140863), was explored and confirmed through isotopic labeling experiments city.ac.uk. This demonstrates the utility of isotopic labeling in understanding complex rearrangement mechanisms in these novel diazo heterocycles.

The synthesis of deuterated Biginelli's hybrids has been reported, which can serve as an excellent toolkit for lead-oriented synthesis and cross-coupling reactions, implying their potential for further isotopic labeling applications in developing novel dihydrouracil derivatives researchgate.net.

Table 3: Isotopic Labeling Applications in Dihydrouracil Research

| Research Area | Isotope Used | Application | Key Findings/Purpose | References |

| Dihydropyrimidine Dehydrogenase (DPD) mechanism | Deuterium (NADPH(D), solvent D2O) | Probing enzyme mechanism, identifying rate-determining steps, proton transfer events | Elucidating acid-base catalytic mechanism, pK values of active site residues. | nih.govrhea-db.org |